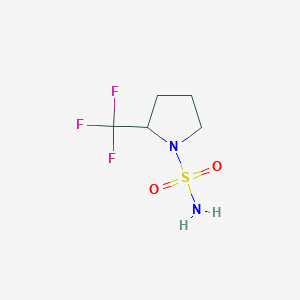
2-Trifluoromethylpyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethylpyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C5H9F3N2O2S and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylpyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and to scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethylpyrrolidine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .
Scientific Research Applications
2-Trifluoromethylpyrrolidine-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Trifluoromethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylpyrrolidine-1-sulfonamide: Similar compounds include other trifluoromethyl-substituted pyrrolidines and sulfonamides, such as (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Trifluoromethylpyrrolidine-1-sulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C5H8F3N1O2S. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈F₃N₁O₂S |
| Molecular Weight | 189.18 g/mol |
| IUPAC Name | 2-(Trifluoromethyl)pyrrolidine-1-sulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors, potentially affecting metabolic pathways associated with various diseases.
Enzyme Inhibition
Studies have shown that sulfonamides, including this compound, can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which are crucial for maintaining acid-base balance in biological systems. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The introduction of the trifluoromethyl group in this compound enhances its potency against certain bacterial strains. Research indicates that compounds with trifluoromethyl substitutions exhibit increased antibacterial activity compared to their non-fluorinated counterparts .
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives. The unique structural features of this compound suggest it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Case Studies
- Antibacterial Efficacy Study
- Anticancer Research
Properties
Molecular Formula |
C5H9F3N2O2S |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12) |
InChI Key |
HXXUIVKWMFRRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















